molecular formula C18H14BrNO2 B455389 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 342017-99-6

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B455389
M. Wt: 356.2g/mol
InChI Key: GBORHFHYPAQPQQ-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule that likely contains a quinoline core structure, a common feature in many biologically active compounds . The presence of a carboxylic acid group suggests it may have acidic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving electrophilic aromatic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could contribute to its acidity, and the bromophenyl group could influence its reactivity .

Scientific Research Applications

Potential in Psychopharmacology

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, along with other phosphorylated carboxylic acids derivatives, has been researched for potential psychotropic activity. Certain derivatives in this class have shown promising results, such as tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties. Moreover, compounds like CAPAH have demonstrated the potential to improve memory and learning, exhibit neuroprotective properties, and correct behavioral disorders in animal models of Alzheimer’s disease. These compounds exhibit unique mechanisms of action, interacting with various receptors and altering membrane phospholipid bilayer organization, which may contribute positively to receptor functions (Semina et al., 2016).

Importance in Carboxylic Acid Bioisosterism

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid belongs to the class of compounds featuring the carboxylic acid group, an essential functional group in many drugs. Carboxylic acid bioisosterism involves substituting the carboxylate moiety with bioisosteres to overcome challenges like toxicity, metabolic instability, or limited passive diffusion across biological membranes. This field has seen significant developments, with novel carboxylic acid substitutes being created to improve pharmacological profiles, showcasing the creativity and innovation required to navigate the complexities of modern drug design (Horgan & O’ Sullivan, 2021).

Contribution to Central Nervous System (CNS) Drug Synthesis

The chemical structure of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid indicates potential for CNS drug synthesis. Compounds containing functional groups like esters, carboxylic acid, aldehyde, and others are being investigated for CNS effects ranging from depression to convulsion. Research in this area aims to identify functional chemical groups that may serve as lead molecules for synthesizing compounds with CNS activity, providing a pathway for the development of novel CNS-acting drugs (Saganuwan, 2017).

Role in Biomass-derived Levulinic Acid Synthesis for Drug Development

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, as a derivative of carboxylic acid, relates to the synthesis of Levulinic Acid (LEV) from biomass. LEV, with its carbonyl and carboxyl functional groups, is versatile in drug synthesis, reducing costs and simplifying processes. Its applications range from direct drug synthesis to acting as a linker in pharmaceutical intermediates, highlighting its significance in medicine and pharmaceuticals (Zhang et al., 2021).

Safety And Hazards

As with any chemical compound, handling “2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid” would require appropriate safety precautions. Based on similar compounds, it could potentially be harmful if swallowed .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. For instance, if it shows promising biological activity, it could be further studied for potential medicinal applications .

properties

IUPAC Name

2-(4-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBORHFHYPAQPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid

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